Tubastatin A hydrochloride

Description

Properties

IUPAC Name |

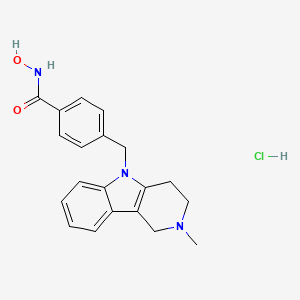

N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)methyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2.ClH/c1-22-11-10-19-17(13-22)16-4-2-3-5-18(16)23(19)12-14-6-8-15(9-7-14)20(24)21-25;/h2-9,25H,10-13H2,1H3,(H,21,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTSJTWIMOGKRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310693-92-5 | |

| Record name | Tubastatin A hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310693925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TUBASTATIN A HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHCM2AYJVX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tubastatin A Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubastatin A hydrochloride is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb histone deacetylase.[1][2][3] Unlike other HDACs, which are primarily located in the nucleus and regulate gene expression through histone modification, HDAC6 is predominantly found in the cytoplasm.[4] This cytoplasmic localization means that HDAC6's primary substrates are non-histone proteins, making it a unique target for therapeutic intervention in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream cellular effects, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: Selective HDAC6 Inhibition

This compound exerts its effects through the direct inhibition of the enzymatic activity of HDAC6.[1] It contains a hydroxamic acid group that chelates the zinc ion within the active site of HDAC6, thereby preventing the deacetylation of its substrates.[5] The selectivity of Tubastatin A for HDAC6 over other HDAC isoforms is a key feature, minimizing off-target effects.[6]

Quantitative Inhibition Data

The inhibitory activity of this compound against various HDAC isoforms has been quantified in numerous studies. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC1 | Reference(s) |

| HDAC6 | 15 | 1093-fold | [7] |

| HDAC1 | 16,400 | 1 | [7] |

| HDAC8 | 854 | ~19-fold | [8] |

| Other Isoforms | >10,000 | >1000-fold | [6] |

Table 1: Inhibitory activity of this compound against various HDAC isoforms.

Downstream Cellular Effects

The inhibition of HDAC6 by Tubastatin A leads to the hyperacetylation of its downstream substrates, triggering a cascade of cellular events.

Modulation of Microtubule Dynamics via α-Tubulin Hyperacetylation

The most well-characterized substrate of HDAC6 is α-tubulin.[9] HDAC6 deacetylates α-tubulin at lysine-40, a post-translational modification that influences microtubule stability and function. By inhibiting HDAC6, Tubastatin A leads to the accumulation of acetylated α-tublin.[10] This hyperacetylation results in:

-

Increased Microtubule Stability: Acetylated microtubules are more resistant to depolymerization.[11]

-

Enhanced Microtubule-Based Transport: The acetylation of α-tubulin promotes the binding and processivity of motor proteins like kinesin and dynein, facilitating the transport of cellular cargo, including mitochondria and vesicles containing neurotrophic factors such as BDNF.[12][13][14] This is particularly relevant in neurodegenerative diseases where axonal transport is often impaired.

Regulation of Protein Quality Control and Autophagy

HDAC6 plays a crucial role in the cellular response to misfolded proteins. It binds to ubiquitinated protein aggregates and facilitates their transport along microtubules to be degraded via autophagy (a process known as the aggresome pathway). Tubastatin A, by inhibiting HDAC6, modulates this process. Specifically, it has been shown to:

-

Promote Autophagy: In some contexts, HDAC6 inhibition by Tubastatin A can enhance autophagic flux, leading to the clearance of toxic protein aggregates.[15][16] This is a proposed mechanism for its neuroprotective effects in models of Parkinson's and Alzheimer's disease.[17]

-

Modulate Chaperone-Mediated Autophagy: Tubastatin A can upregulate key components of chaperone-mediated autophagy, such as Hsc70 and LAMP2A.[17]

-

Influence the Unfolded Protein Response (UPR): In cancer models, Tubastatin A can reverse tolerance to endoplasmic reticulum (ER) stress, sensitizing cells to apoptosis.[18]

Impact on Cell Migration and Cytoskeletal Remodeling

HDAC6 deacetylates several other proteins involved in cytoskeletal dynamics and cell motility, including:

-

HSP90 (Heat Shock Protein 90): Deacetylation of HSP90 by HDAC6 is important for its chaperone activity. Inhibition by Tubastatin A leads to HSP90 hyperacetylation, which can disrupt its function and lead to the degradation of its client proteins, many of which are oncoproteins.[19][20]

-

Cortactin: This actin-binding protein is involved in cell migration and invasion. HDAC6-mediated deacetylation of cortactin is required for its proper function. Tubastatin A-induced hyperacetylation of cortactin can impair its ability to bind F-actin, thereby reducing cell motility.[21][22][23]

Involvement in Cellular Signaling Pathways

The effects of Tubastatin A extend to the modulation of several key signaling pathways implicated in cell survival, proliferation, and differentiation.

-

Sonic Hedgehog (Hh) Pathway: In glioblastoma cells, Tubastatin A has been shown to downregulate the Hh pathway, which is often aberrantly activated in cancer.[10]

-

Notch Signaling: HDAC6 inhibition can lead to a reduction in the levels of the Notch1 receptor, a key player in cell fate decisions and tumorigenesis.

-

Wnt/β-catenin Pathway: Recent studies suggest that HDAC6 can modulate the Wnt signaling pathway through its interaction with GSK-3β.

-

MAPK/ERK and PI3K/Akt/GSK-3β Pathways: Tubastatin A has been shown to activate ERK and Akt/GSK-3β signaling pathways, which are involved in cell survival and neuroprotection.[4]

-

p53 Pathway: Gene expression analyses have indicated that Tubastatin A treatment can lead to an increase in the expression of genes related to the p53 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro HDAC6 Enzymatic Assay (Fluorogenic)

This assay quantifies the enzymatic activity of HDAC6 and the inhibitory potential of compounds like Tubastatin A.

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing Trichostatin A and trypsin)

-

This compound

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the recombinant HDAC6 enzyme to each well (except for no-enzyme controls).

-

Add the Tubastatin A dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic HDAC6 substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution. The developer contains a broad-spectrum HDAC inhibitor (Trichostatin A) to halt the reaction and a protease (trypsin) to cleave the deacetylated substrate, releasing the fluorophore.

-

Incubate for a short period (e.g., 15 minutes) at room temperature to allow for fluorophore development.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each concentration of Tubastatin A and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of α-Tubulin Acetylation

This technique is used to detect the level of acetylated α-tubulin in cells following treatment with Tubastatin A.

Materials:

-

Cell line of interest (e.g., HeLa, SH-SY5Y)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Mouse anti-acetylated α-tubulin (e.g., clone 6-11B-1)

-

Mouse or rabbit anti-α-tubulin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated α-tubulin overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total α-tubulin as a loading control.

-

Quantify the band intensities using densitometry software and normalize the acetylated α-tubulin signal to the total α-tubulin signal.

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate due to its potent and selective inhibition of HDAC6. Its mechanism of action is centered on the hyperacetylation of cytoplasmic proteins, most notably α-tubulin, which leads to profound effects on microtubule-dependent processes, protein quality control, and cell motility. Furthermore, its ability to modulate key signaling pathways highlights its potential in a wide range of diseases. The experimental protocols detailed herein provide a foundation for the continued investigation of Tubastatin A and the broader role of HDAC6 in cellular physiology and pathology.

References

- 1. researchgate.net [researchgate.net]

- 2. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes – ScienceOpen [scienceopen.com]

- 3. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Axonal Transport Defect in Gigaxonin Deficiency Rescued by Tubastatin A - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of HDAC6 by Tubastatin A reduces chondrocyte oxidative stress in chondrocytes and ameliorates mouse osteoarthritis by activating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of HDAC6 by Tubastatin A reduces chondrocyte oxidative stress in chondrocytes and ameliorates mouse osteoarthritis by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A novel HDAC6 inhibitor Tubastatin A: Controls HDAC6-p97/VCP-mediated ubiquitination-autophagy turnover and reverses Temozolomide-induced ER stress-tolerance in GBM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Histone Deacetylase 6 and Heat Shock Protein 90 Control the Functions of Foxp3+ T-Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. embopress.org [embopress.org]

- 21. HDAC6 Modulates Cell Motility by Altering the Acetylation Level of Cortactin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 23. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Tubastatin A Hydrochloride: A Core Focus on HDAC6 Inhibition

This technical guide provides a comprehensive overview of this compound, a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). We will delve into its mechanism of action, biochemical activity, and its role as a critical tool in preclinical research, particularly in the fields of neurodegenerative disease and oncology. This document synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes the complex biological pathways influenced by this compound.

Core Properties of this compound

Tubastatin A is a rationally designed HDAC6 inhibitor featuring a tetrahydro-γ-carboline cap and a phenylhydroxamate group for zinc-binding.[1] Its structure confers high selectivity and potency.

| Property | Data | Reference |

| Chemical Name | N-Hydroxy-4-[(1,2,3,4-tetrahydro-2-methyl-5H-pyrido[4,3-b]indol-5-yl)methyl]benzamide hydrochloride | [2] |

| Molecular Formula | C₂₀H₂₁N₃O₂·HCl | |

| Molecular Weight | 371.86 g/mol | |

| CAS Number | 1310693-92-5 | |

| Purity | ≥98% | [2] |

| Solubility | Soluble to 10 mM in DMSO with gentle warming | |

| Storage | Store at -20°C |

Mechanism of Action: Selective HDAC6 Inhibition

HDAC6 is a unique, primarily cytoplasmic, Class IIb histone deacetylase containing two catalytic domains.[1] It plays a crucial role in regulating cellular processes by deacetylating non-histone proteins. Tubastatin A exerts its effects by binding to the catalytic active site of HDAC6, preventing the deacetylation of its substrates.[3]

The primary and most studied substrate of HDAC6 is α-tubulin.[1] By inhibiting HDAC6, Tubastatin A leads to the hyperacetylation of α-tubulin on the lysine 40 (K40) residue.[1][4] This modification is critical for microtubule stability and dynamics, enhancing intracellular trafficking and axonal transport, which are often impaired in neurodegenerative diseases.[1][5]

Beyond α-tubulin, Tubastatin A-mediated HDAC6 inhibition also affects other key proteins:

-

Peroxiredoxin (Prx): Inhibition of HDAC6 prevents the deacetylation of Prx1, preserving its peroxide-reducing activity and thus protecting cells from oxidative stress.[4]

-

Heat Shock Protein 90 (HSP90): HDAC6 regulates the chaperone function of HSP90. Inhibition can modulate the cellular stress response.

-

Cortactin: Involved in actin cytoskeleton dynamics and cell motility.

Caption: Mechanism of Tubastatin A action on HDAC6 and key substrates.

Quantitative Data: Potency and Selectivity

Tubastatin A is distinguished by its high potency against HDAC6 and remarkable selectivity over other HDAC isoforms, particularly the Class I HDACs. This selectivity is crucial for minimizing off-target effects, a common issue with pan-HDAC inhibitors that can lead to toxicity.[6]

Table 1: IC₅₀ Values of Tubastatin A against HDAC Isoforms

| HDAC Isoform | IC₅₀ Value | Selectivity vs. HDAC6 | Reference(s) |

| HDAC6 | 15 nM (0.015 µM) | - | [2][7][8][9] |

| HDAC1 | 16.4 µM | ~1093-fold | [2][8] |

| HDAC8 | 854 nM (0.854 µM) | ~57-fold | [2][7] |

| Other Isoforms | >16 µM | >1000-fold | [7][8][10] |

Key Signaling Pathways and Therapeutic Implications

HDAC6 inhibition by Tubastatin A modulates several critical signaling pathways implicated in disease, making it a valuable agent for therapeutic exploration.

Neuroprotection and Axonal Transport

In many neurodegenerative diseases like Alzheimer's, Parkinson's, and Charcot-Marie-Tooth disease, axonal transport is impaired.[1][11] By increasing α-tubulin acetylation, Tubastatin A enhances the stability of microtubule tracks, facilitating the transport of essential cargoes like mitochondria and neurotrophic factors (e.g., BDNF).[5][12][13] This restoration of transport is a key neuroprotective mechanism.

References

- 1. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Class II HDACs | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. HDAC6 inhibition by tubastatin A is protective against oxidative stress in a photoreceptor cell line and restores visual function in a zebrafish model of inherited blindness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. exchemistry.com [exchemistry.com]

- 9. selleckchem.com [selleckchem.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

Tubastatin A Hydrochloride: A Technical Guide for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubastatin A hydrochloride is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase that primarily functions in the cytoplasm.[1][2] Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6's main substrates are non-histone proteins, including α-tubulin, cortactin, and HSP90.[2][3] This cytoplasmic localization and substrate specificity make HDAC6 a compelling therapeutic target for neurodegenerative diseases, where cellular processes such as axonal transport, protein aggregation, and microtubule stability are often impaired.[4][5] Tubastatin A's high selectivity for HDAC6 over other HDAC isoforms minimizes the potential for off-target effects, making it a valuable tool for investigating the specific roles of HDAC6 in neuronal health and disease.[1][6] This guide provides an in-depth overview of Tubastatin A's mechanism of action, key experimental data, and detailed protocols for its use in neurodegenerative disease research.

Mechanism of Action and Signaling Pathway

Tubastatin A exerts its neuroprotective effects primarily through the inhibition of HDAC6's deacetylase activity. This leads to the hyperacetylation of its substrates, most notably α-tubulin at the lysine 40 (K40) residue.[3] The acetylation of α-tubulin is a critical post-translational modification that enhances microtubule stability and flexibility.[7][8] Stable microtubules serve as essential tracks for axonal transport, the process by which mitochondria, synaptic vesicles, and other vital cargoes are moved along the length of axons.[9] In many neurodegenerative disorders, axonal transport is disrupted, leading to energy deficits, accumulation of toxic protein aggregates, and ultimately, neuronal death.[5][9]

By increasing α-tubulin acetylation, Tubastatin A promotes the binding of motor proteins like kinesin and dynein to microtubules, thereby restoring or enhancing axonal transport.[5] This improved transport helps to clear pathogenic protein aggregates, such as amyloid-β and hyperphosphorylated tau in Alzheimer's disease, and mutant huntingtin in Huntington's disease, and ensures the proper distribution of mitochondria to meet the high energy demands of neurons.[10][11][12]

Beyond its effects on microtubules, HDAC6 inhibition by Tubastatin A has been shown to influence other cellular pathways relevant to neurodegeneration, including autophagy and the cellular stress response.[6][10]

Below is a diagram illustrating the core signaling pathway affected by Tubastatin A.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy and Potency

| Parameter | Value | Cell Line / Assay Condition | Reference |

| HDAC6 IC50 | 15 nM | Cell-free assay | [1][6] |

| 1.32 µM | Pan-HDAC inhibition assay | [13] | |

| HDAC8 IC50 | ~855 nM | Cell-free assay (57-fold less selective than HDAC6) | [6][14] |

| Other HDACs IC50 | >15,000 nM | Cell-free assay (>1000-fold selective) | [6] |

| EC50 (α-tubulin acetylation) | 0.145 µM | N2a cells | [4] |

| EC50 (HCV replicon suppression) | 0.3 µM | --- | [15] |

| Neuroprotection | Dose-dependent (starting at 5 µM) | Primary cortical neurons (homocysteic acid-induced stress) | [16][17] |

| Near complete at 10 µM | Primary cortical neurons (homocysteic acid-induced stress) | [14][16] |

Table 2: In Vivo Experimental Parameters

| Animal Model | Disease Model | Dosage | Administration Route | Key Findings | Reference |

| Mouse | Alzheimer's Disease (rTg4510) | 25 mg/kg daily | Intraperitoneal (i.p.) | Restored memory, reduced total tau levels | [18] |

| Mouse | Alzheimer's Disease | 25 mg/kg | Intraperitoneal (i.p.) | Reversed impaired levels of acetylated α-tubulin | [4] |

| Mouse | Parkinson's Disease | 25 mg/kg | Intraperitoneal (i.p.) | Reversed impaired levels of acetylated α-tubulin | [4] |

| Rat | Stroke (MCAO) | 25 mg/kg | Not specified | Ameliorated neuronal cell death | [19] |

| Mouse | Charcot-Marie-Tooth (Gars C201R/+) | Not specified | Not specified | Increased acetylated α-tubulin in sciatic nerve and DRGs | [20] |

| Rat | Intracerebral Hemorrhage | 25 mg/kg and 40 mg/kg | Not specified | Reduced neurological impairments and neuronal apoptosis | [1] |

| Mouse | Inflammation/Autoimmunity | 0.5 mg/kg daily | Intraperitoneal (i.p.) | Promoted Treg suppressive activity | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of Tubastatin A in neurodegenerative disease research.

In Vitro Neuroprotection Assay

This protocol is adapted from studies using primary cortical neurons to assess the neuroprotective effects of Tubastatin A against oxidative stress.[16][17]

Materials:

-

Primary cortical neurons from embryonic day 17 (E17) Sprague-Dawley rats[16]

-

Minimum Essential Medium (MEM) with supplements[16]

-

This compound (dissolved in DMSO)[15]

-

Homocysteic acid (HCA)[16]

-

Cell viability assay kit (e.g., MTT or LDH)

Procedure:

-

Isolate primary cortical neurons from the cerebral cortex of E17 rat embryos and plate them in appropriate culture vessels.

-

Allow the neurons to adhere and extend neurites for 24 hours in culture.[16]

-

Prepare serial dilutions of Tubastatin A in culture medium. A typical concentration range to test for neuroprotection is 0 to 10 µM.[15]

-

Replace the culture medium with fresh medium containing the desired concentrations of Tubastatin A and incubate for a pre-treatment period (e.g., 1-2 hours).

-

Induce oxidative stress by adding HCA to the culture medium to a final concentration of 5 mM.[16]

-

Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.[15]

-

Assess neuronal viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

Western Blot for α-Tubulin Acetylation

This protocol outlines the steps to measure changes in α-tubulin acetylation in response to Tubastatin A treatment in cell culture or tissue homogenates.[18][20]

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-α-tubulin (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells or animals with Tubastatin A as per the experimental design.

-

Harvest cells or tissues and prepare protein lysates using a suitable lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total α-tubulin to normalize the data.

-

Quantify the band intensities using densitometry software.[20]

In Vivo Study in an Alzheimer's Disease Mouse Model

This protocol is a general guideline based on a study using the rTg4510 mouse model of tauopathy.[18]

Animals:

-

rTg4510 transgenic mice (expressing mutant human tau) and non-transgenic littermates.[18]

Treatment:

-

Tubastatin A is dissolved in a suitable vehicle (e.g., 0.9% saline).[18]

-

Administer Tubastatin A at a dose of 25 mg/kg via daily intraperitoneal (i.p.) injections.[18]

-

A control group receives vehicle injections.

Procedure:

-

House the mice under standard laboratory conditions with ad libitum access to food and water.

-

Begin the treatment regimen at a specified age (e.g., 5-7 months).[18]

-

Perform behavioral tests to assess cognitive function (e.g., Morris water maze for spatial memory) before and after the treatment period.

-

At the end of the study, euthanize the animals and perfuse them with saline.

-

Collect the brains and dissect them into different regions (e.g., hippocampus, cortex).

-

Process the brain tissue for various analyses, including:

Conclusion

This compound is a powerful and specific tool for investigating the role of HDAC6 in the pathogenesis of neurodegenerative diseases. Its ability to modulate microtubule dynamics and axonal transport through the hyperacetylation of α-tubulin provides a clear mechanism for its neuroprotective effects observed in a variety of preclinical models. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of HDAC6 inhibition in conditions such as Alzheimer's, Parkinson's, and Huntington's diseases. As research in this area progresses, Tubastatin A will undoubtedly continue to be an invaluable compound for unraveling the complex cellular mechanisms underlying neurodegeneration and for the development of novel therapeutic strategies.

References

- 1. Selective HDAC6 inhibitor TubA offers neuroprotection after intracerebral hemorrhage via inhibiting neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Effects of α-tubulin acetylation on microtubule structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative Analysis of Axonal Transport by Using Compartmentalized and Surface Micropatterned Culture of Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tubastatin A/ACY-1215 improves cognition in Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The development prospection of HDAC inhibitors as a potential therapeutic direction in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histone deacetylase inhibitors: a novel therapeutic approach to Huntington's disease (complex mechanism of neuronal death) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

- 15. selleckchem.com [selleckchem.com]

- 16. Rational Design and Simple Chemistry Yield a Superior, Neuroprotective HDAC6 Inhibitor, Tubastatin A - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 20. researchgate.net [researchgate.net]

Tubastatin A Hydrochloride: A Technical Guide to its Application in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubastatin A hydrochloride is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6), an enzyme implicated in a variety of cellular processes critical to cancer progression, including cell migration, protein degradation, and signaling.[1][2][3] Unlike pan-HDAC inhibitors that target multiple HDAC isoforms and can lead to significant side effects, Tubastatin A's specificity for HDAC6 has positioned it as a valuable tool for investigating the precise role of this enzyme in oncology and as a potential therapeutic agent, particularly in combination therapies.[4][5][6] This technical guide provides an in-depth overview of Tubastatin A's mechanism of action, its effects on various cancer cell lines, detailed experimental protocols for its use, and a summary of key quantitative data from preclinical studies.

Mechanism of Action

Tubastatin A exerts its primary effect through the potent and selective inhibition of the class IIb histone deacetylase, HDAC6.[7][8] Its selectivity is a key feature, being over 1000-fold more selective for HDAC6 than for most other HDAC isoforms, with the exception of HDAC8, against which it still maintains approximately 57-fold selectivity.[2][3] The primary substrate of HDAC6 in the cytoplasm is α-tubulin. By inhibiting HDAC6, Tubastatin A leads to the hyperacetylation of α-tubulin, which in turn affects microtubule dynamics, intracellular transport, and cell motility.[9][10] This targeted action allows for the dissection of HDAC6-specific functions in cancer biology.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound across various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Notes |

| Various | Not Specified | 15 | Cell-free assay.[2][3][7][8] |

| MDA-MB-231 | Breast Cancer | ~4000 (4 µM) | Used in combination studies.[11] |

| CAL 27 | Head and Neck Cancer | ~20000 (20 µM) | Used in combination with celecoxib.[12] |

| SACC-83 | Salivary Adenoid Cystic Carcinoma | ~20000 (20 µM) | Used in combination with celecoxib.[12] |

Note: Some studies use high micromolar concentrations, which may lead to off-target effects and reduced selectivity for HDAC6.[1][4]

Table 2: Summary of Tubastatin A's Effects on Key Cancer-Related Processes

| Process | Cancer Cell Line(s) | Observed Effect | Notes |

| Apoptosis | Glioblastoma (LN405, T98G), Breast (MDA-MB-231) | Induction of apoptosis, particularly in combination with other agents like temozolomide or palladium nanoparticles.[9][11] | Enhances temozolomide-induced apoptosis.[9] |

| Cell Proliferation | Glioblastoma (U87MG), Breast (MDA-MB-231) | Inhibition of cell proliferation.[11][13] | MDA-MB-231 cells showed a 25% decrease in viability with 4 µM Tubastatin A alone.[11] |

| Cell Migration & Invasion | Glioblastoma (LN405, T98G), Salivary Adenoid Cystic Carcinoma (SACC-83) | Reduced migration and invasion capacities.[9][12] | Synergistic inhibition when combined with celecoxib in SACC-83 cells.[12] |

| Autophagy | Glioblastoma | Modulates ubiquitination-autophagy turnover.[14][15] | Can induce autophagic cell death.[16] |

| Epithelial-Mesenchymal Transition (EMT) | Glioblastoma | Reverses EMT by decreasing mesenchymal markers.[9][10] | |

| Protein Acetylation | Glioblastoma, Urothelial Carcinoma | Notable increase in acetylated α-tubulin levels with no significant impact on histone acetylation at selective concentrations.[4][9][10] |

Key Findings in Cancer Cell Line Studies

Induction of Apoptosis and Synergistic Effects

While some studies suggest that selective HDAC6 inhibitors like Tubastatin A may have limited efficacy as single agents, their potential in combination therapies is significant.[1][4] In glioblastoma cell lines, Tubastatin A has been shown to enhance temozolomide-induced apoptosis.[9][10] This synergistic effect is partly attributed to the reversal of temozolomide-induced ER stress tolerance.[15] Similarly, in breast cancer cells, combining Tubastatin A with palladium nanoparticles resulted in a more pronounced inhibition of cell viability and a significant increase in apoptosis compared to either agent alone.[11] This combination also led to enhanced caspase-3 activity, a key executioner of apoptosis.[11] Another study demonstrated that co-treatment with the COX-2 inhibitor celecoxib synergistically induced apoptosis in head and neck cancer cells.[12]

Modulation of Autophagy

The role of Tubastatin A in autophagy is complex. Autophagy is a cellular process of degradation and recycling that can either promote cell survival or lead to cell death. HDAC6 is a key regulator of this process.[14] Tubastatin A has been shown to modulate the ubiquitination-autophagy turnover, which is involved in the clearance of misfolded proteins.[15] In some contexts, HDAC inhibitors can trigger autophagic cell death.[16] For instance, in glioblastoma, Tubastatin A treatment was associated with a reduced autophagic flux.[13] This modulation of autophagy is a critical aspect of its anti-cancer activity, especially in the context of drug resistance.[14]

Inhibition of Metastasis and Reversal of EMT

A key function of HDAC6 is the deacetylation of α-tubulin, which plays a crucial role in cell motility. By inhibiting HDAC6 and causing hyperacetylation of α-tublin, Tubastatin A can reduce the migration and invasion of cancer cells.[9] Studies in glioblastoma have demonstrated that Tubastatin A treatment reduces clonogenicity and migration capacities.[9][10] Furthermore, it has been shown to decrease the expression of mesenchymal markers, contributing to the reversal of the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[9][10]

Signaling Pathways and Experimental Workflows

Experimental Protocols

Below are detailed methodologies for key experiments commonly cited in Tubastatin A research.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and any combination agents) for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-acetylated-α-tubulin, anti-HDAC6, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

-

Cell Seeding and Treatment: Follow the same initial steps as the cell viability assay in a white-walled 96-well plate.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence signal to the number of cells or a parallel viability assay.

Cell Migration Assay (Wound Healing Assay)

-

Cell Seeding: Plate cells in a 6-well plate and grow them to a confluent monolayer.

-

Wound Creation: Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh medium containing Tubastatin A or vehicle control.

-

Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).

-

Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.

Conclusion

This compound is a critical research tool for elucidating the role of HDAC6 in cancer. While its efficacy as a standalone therapeutic agent may be limited in some contexts, its high selectivity allows for a clear investigation of HDAC6-mediated pathways.[1][4] The true potential of Tubastatin A appears to lie in combination therapies, where it can synergize with other anti-cancer agents to enhance apoptosis, overcome drug resistance, and inhibit metastasis.[9][12][15] The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute meaningful studies on the therapeutic potential of selective HDAC6 inhibition in oncology.

References

- 1. Selective pharmacological inhibitors of HDAC6 reveal biochemical activity but functional tolerance in cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ovid.com [ovid.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Tubastatin A, an inhibitor of HDAC6, enhances temozolomide‑induced apoptosis and reverses the malignant phenotype of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Combination of palladium nanoparticles and tubastatin-A potentiates apoptosis in human breast cancer cells: a novel therapeutic approach for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synergistic antitumor effects of the combined treatment with an HDAC6 inhibitor and a COX-2 inhibitor through activation of PTEN - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of histone deacetylase 6 by tubastatin A as an experimental therapeutic strategy against glioblastoma - White Rose Research Online [eprints.whiterose.ac.uk]

- 14. mdpi.com [mdpi.com]

- 15. A novel HDAC6 inhibitor Tubastatin A: Controls HDAC6-p97/VCP-mediated ubiquitination-autophagy turnover and reverses Temozolomide-induced ER stress-tolerance in GBM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Histone Deacetylase Inhibitor-Induced Autophagy in Tumor Cells: Implications for p53 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of Tubastatin A Hydrochloride in Early-Stage Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubastatin A hydrochloride is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), an enzyme primarily located in the cytoplasm that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[1][2] Its high selectivity for HDAC6 over other HDAC isoforms, particularly the nuclear Class I HDACs, has positioned it as a valuable tool in preclinical research to probe the specific functions of HDAC6 and explore its therapeutic potential in a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[2][3] This technical guide provides an in-depth overview of the early-stage research applications of this compound, focusing on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

The primary mechanism of action of Tubastatin A is the potent and selective inhibition of the catalytic activity of HDAC6.[1][2] HDAC6 is a unique member of the HDAC family, possessing two catalytic domains and primarily targeting cytoplasmic proteins for deacetylation.[4] One of the most well-characterized substrates of HDAC6 is α-tubulin, a key component of microtubules.[4][5] By inhibiting HDAC6, Tubastatin A leads to the hyperacetylation of α-tubulin, particularly at the lysine-40 residue.[3][5] This post-translational modification is associated with increased microtubule stability and altered microtubule dynamics, which in turn affects crucial cellular processes such as intracellular trafficking, cell migration, and cell division.[1][6]

Beyond α-tubulin, HDAC6 deacetylates other important cytoplasmic proteins, and its inhibition by Tubastatin A can therefore influence a variety of cellular functions. These include the regulation of protein degradation through the autophagy and aggresome pathways, modulation of the heat shock protein 90 (Hsp90) chaperone machinery, and control of cell-matrix adhesion and motility.[7][8] It is this multifaceted impact on cellular homeostasis that underlies the broad therapeutic potential being investigated for Tubastatin A.

Quantitative Data

The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of the potency and efficacy of this compound in different experimental contexts.

Table 1: In Vitro Inhibitory Activity of Tubastatin A

| Target | Assay Type | IC50 (nM) | Reference |

| HDAC6 | Cell-free enzymatic assay | 15 | [1][2][9] |

| HDAC8 | Cell-free enzymatic assay | 854 | [2] |

| Other HDAC Isoforms | Cell-free enzymatic assay | >15,000 (>1000-fold selectivity) | [1][2] |

| TNF-α Inhibition | LPS-stimulated THP-1 macrophages | 272 | [10] |

| IL-6 Inhibition | LPS-stimulated THP-1 macrophages | 712 | [10] |

| Nitric Oxide (NO) Secretion | Murine Raw 264.7 macrophages | 4200 | [10] |

Table 2: Effective Concentrations of Tubastatin A in Cell-Based Assays

| Application | Cell Line/System | Effective Concentration | Observed Effect | Reference |

| Neuroprotection | Primary cortical neurons | 5-10 µM | Protection against HCA-induced cell death | [2][3] |

| α-tubulin Hyperacetylation | Various cell lines | 2.5 µM | Preferential induction of α-tubulin hyperacetylation | [9] |

| Inhibition of Cell Proliferation | MCF-7 breast cancer cells | 15 µM (IC50) | Inhibition of cell proliferation | [11] |

| Reduction of Microtubule Dynamics | MCF-7 breast cancer cells | 15 µM | Reduced microtubule growth and shortening rates | [1] |

Table 3: In Vivo Efficacy of Tubastatin A

| Disease Model | Animal Model | Dosage and Administration | Key Findings | Reference |

| Stroke | Rat MCAO model | 25 mg/kg, IP | Reduced brain infarction and improved functional outcomes | [12] |

| Alzheimer's Disease | Transgenic mice | 25 mg/kg, IP | Alleviated behavioral deficits and reduced tau hyperphosphorylation | [7] |

| Inflammation | Freund's complete adjuvant (FCA) induced arthritis in rats | 30 mg/kg, IP | Significant inhibition of paw volume | [10] |

| Inflammation | Collagen-induced arthritis in mice | 30 mg/kg, IP | Attenuation of clinical scores and IL-6 expression | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the early-stage research of Tubastatin A.

In Vitro Neuroprotection Assay against Homocysteic Acid (HCA)-Induced Oxidative Stress

Objective: To assess the neuroprotective effects of Tubastatin A against oxidative stress-induced neuronal cell death.

Materials:

-

Primary cortical neuron cultures (e.g., from embryonic day 17 Sprague-Dawley rats)

-

Minimum Essential Medium (MEM) supplemented with glucose, fetal calf serum, L-glutamine, and cystine

-

This compound

-

Homocysteic acid (HCA)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Plate primary cortical neurons in 96-well plates at an appropriate density.

-

After 24 hours of plating, replace the medium with fresh MEM.

-

Prepare stock solutions of Tubastatin A in a suitable solvent (e.g., DMSO) and dilute to final working concentrations in the culture medium.

-

Pre-treat the neurons with various concentrations of Tubastatin A for a specified period (e.g., 1 hour).

-

Induce oxidative stress by adding HCA to a final concentration of 5 mM to the wells (except for the vehicle control group).

-

Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding the solubilization buffer.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.[3][12][13]

Western Blot Analysis of Acetylated α-Tubulin

Objective: To determine the effect of Tubastatin A on the acetylation level of α-tubulin in cells.

Materials:

-

Cell line of interest (e.g., MCF-7, SH-SY5Y)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated α-tubulin (Lys40), anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with various concentrations of Tubastatin A for the desired duration.

-

Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

Prepare protein samples by mixing equal amounts of protein with Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated α-tubulin overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane (if necessary) and re-probe with an anti-α-tubulin antibody as a loading control.

-

Quantify the band intensities using densitometry software and normalize the acetylated α-tubulin signal to the total α-tubulin signal.[6]

In Vivo Administration in a Mouse Model of Alzheimer's Disease

Objective: To evaluate the therapeutic efficacy of Tubastatin A in a transgenic mouse model of Alzheimer's disease.

Materials:

-

Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1)

-

Wild-type littermates as controls

-

This compound

-

Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Syringes and needles for intraperitoneal (IP) injection

-

Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

-

Equipment for tissue collection and processing

Procedure:

-

Acclimate the mice to the housing and handling conditions.

-

Prepare the Tubastatin A formulation for injection. Dissolve Tubastatin A in the vehicle to the desired concentration (e.g., 25 mg/kg).

-

Administer Tubastatin A or vehicle to the mice via daily IP injections for a specified treatment period (e.g., 4 weeks).

-

Conduct behavioral tests to assess cognitive function at the end of the treatment period.

-

Following the final behavioral test, euthanize the mice and collect brain tissue.

-

Process the brain tissue for downstream analysis, such as Western blotting for acetylated α-tubulin and phosphorylated tau, or immunohistochemistry for amyloid plaques.[5][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the research applications of Tubastatin A.

Caption: Mechanism of Tubastatin A via HDAC6 inhibition.

Caption: Tubastatin A's effect on FGF-21 signaling.

Caption: In vitro neuroprotection assay workflow.

Conclusion

This compound has emerged as a critical research tool for dissecting the complex roles of HDAC6 in cellular physiology and pathology. Its high selectivity allows for the targeted investigation of HDAC6 functions, minimizing the confounding off-target effects associated with pan-HDAC inhibitors. The data and protocols presented in this guide highlight the significant potential of Tubastatin A in preclinical studies across neurodegeneration, oncology, and immunology. As research continues to unravel the intricate signaling networks modulated by HDAC6, Tubastatin A will undoubtedly remain an indispensable molecule for advancing our understanding of these processes and for the development of novel therapeutic strategies.

References

- 1. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tubastatin A, an HDAC6 inhibitor, alleviates stroke-induced brain infarction and functional deficits: potential roles of α-tubulin acetylation and FGF-21 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Histone western blot protocol | Abcam [abcam.com]

- 5. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tubastatin A/ACY-1215 improves cognition in Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rational Design and Simple Chemistry Yield a Superior, Neuroprotective HDAC6 Inhibitor, Tubastatin A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. selleckchem.com [selleckchem.com]

A Comprehensive Technical Guide to Tubastatin A Hydrochloride: A Chemical Probe for Elucidating HDAC6 Function

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Tubastatin A hydrochloride, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). It is designed to serve as a technical resource, offering detailed information on its mechanism of action, quantitative data, involvement in signaling pathways, and key experimental protocols.

Introduction: The Significance of Tubastatin A as a Research Tool

Tubastatin A is a highly selective chemical probe used to investigate the biological roles of HDAC6, a unique class IIb histone deacetylase.[1] Unlike other HDACs, HDAC6 is predominantly located in the cytoplasm and acts on non-histone proteins, making it a crucial regulator of various cellular processes.[1][2] Its involvement in microtubule dynamics, protein quality control, cell migration, and stress responses has implicated HDAC6 in the pathology of neurodegenerative diseases, cancer, and inflammatory conditions.[1][2][3]

Tubastatin A's utility as a research tool stems from its high potency and, most importantly, its selectivity for HDAC6 over other HDAC isoforms.[1][4] This specificity allows researchers to dissect the functions of HDAC6 with minimal confounding effects from the inhibition of other HDACs. This guide will delve into the quantitative aspects of its inhibitory activity, its impact on cellular pathways, and provide practical methodologies for its use in a laboratory setting.

Mechanism of Action

Tubastatin A functions as a competitive inhibitor at the active site of HDAC6. It contains a hydroxamic acid group that chelates the zinc ion essential for the catalytic activity of HDACs.[2][5] The selectivity of Tubastatin A for HDAC6 is conferred by its chemical structure, which fits optimally into the unique architecture of the HDAC6 catalytic pocket.[5]

The primary and most well-characterized substrate of HDAC6 is α-tubulin, a key component of microtubules.[2][6] HDAC6 removes acetyl groups from the lysine 40 residue of α-tubulin.[2] By inhibiting HDAC6, Tubastatin A leads to the hyperacetylation of α-tubulin, which is associated with increased microtubule stability and altered microtubule-dependent processes like intracellular transport.[6][7][8]

Quantitative Data: Potency, Selectivity, and Cellular Activity

The efficacy of a chemical probe is defined by its potency and selectivity. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of Tubastatin A

| Target | IC50 (nM) | Selectivity vs. HDAC6 | Reference |

| HDAC6 | 15 | - | [1][4][9][10][11] |

| HDAC1 | 16,400 | >1000-fold | |

| HDAC8 | 854 | ~57-fold | [4] |

| Other HDACs (2, 3, 4, 5, 7, 9, 10, 11) | >16,000 | >1000-fold | [4][11] |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Data is compiled from cell-free enzymatic assays.

Table 2: Effective Concentrations of Tubastatin A in Cellular Assays

| Cell Line/Model | Assay | Effective Concentration | Observed Effect | Reference |

| Primary Cortical Neurons | Western Blot | 2.5 µM | Preferential induction of α-tubulin hyperacetylation. | [5][9] |

| Primary Cortical Neurons | Neuroprotection Assay | 5-10 µM | Dose-dependent protection against oxidative stress-induced cell death. | [4][5][11] |

| U-87 MG (Glioblastoma) | Growth Inhibition | ~10 µM | Inhibition of cell growth. | [4] |

| U-87 MG (Glioblastoma) | Migration/Invasion Assay | ~2 µg/ml | Inhibition of migration and invasion. | [4] |

| MCF-7 (Breast Cancer) | Western Blot | 5-30 µM | 40-70% increase in acetylated tubulin. | [7] |

| MDA-MB-231 (Breast Cancer) | Cytotoxicity (MTT) | 8 µM (IC50) | 50% inhibition of cell viability after 24 hours. | [12] |

| THP-1 (Macrophages) | Cytokine Inhibition | 272 nM (IC50 for TNF-α) | Inhibition of LPS-stimulated TNF-α secretion. | [9] |

| N2a (Neuroblastoma) | α-tubulin Acetylation | EC50 mode | Dose-dependent increase in acetylated α-tubulin. | [2] |

Key Signaling Pathways and Cellular Processes Modulated by HDAC6

Tubastatin A, by inhibiting HDAC6, serves as an invaluable tool to probe the diverse signaling pathways regulated by this enzyme.

HDAC6 directly deacetylates α-tubulin, influencing the stability and dynamics of the microtubule network.[6] Hyperacetylation of microtubules, induced by Tubastatin A, is linked to enhanced binding of motor proteins like kinesin and dynein, which are crucial for axonal transport.[2] Dysregulation of this process is a hallmark of many neurodegenerative diseases.[2]

Caption: HDAC6 deacetylates α-tubulin; Tubastatin A blocks this, promoting microtubule stability.

HDAC6 plays a critical role in protein homeostasis by regulating the chaperone activity of Heat Shock Protein 90 (HSP90).[1][6] HDAC6 deacetylates HSP90, which is necessary for its function. When HSP90 is hyperacetylated due to HDAC6 inhibition by Tubastatin A, its ability to chaperone client proteins is impaired, leading to their ubiquitination and degradation via the proteasome.[13] This is a key mechanism being explored in cancer therapy.

Caption: Tubastatin A inhibits HDAC6, causing HSP90 hyperacetylation and client protein degradation.

HDAC6 is emerging as a regulator of inflammatory pathways.[14] Overexpression of HDAC6 can induce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[14] This is mediated through the regulation of Reactive Oxygen Species (ROS) and the subsequent activation of MAPK and NF-κB/AP-1 signaling pathways.[14] Tubastatin A has been shown to inhibit the secretion of TNF-α and IL-6, suggesting a role for HDAC6 inhibition in modulating inflammatory responses.[9]

References

- 1. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tubastatin A, an HDAC6 inhibitor, alleviates stroke-induced brain infarction and functional deficits: potential roles of α-tubulin acetylation and FGF-21 up-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Combination of palladium nanoparticles and tubastatin-A potentiates apoptosis in human breast cancer cells: a novel therapeutic approach for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Overexpression of HDAC6 induces pro-inflammatory responses by regulating ROS-MAPK-NF-κB/AP-1 signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Recommended working concentration for Tubastatin A hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubastatin A hydrochloride is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] It exhibits over 1,000-fold selectivity for HDAC6 compared to most other HDAC isoforms, with the exception of HDAC8, against which it still maintains approximately 57- to 60-fold selectivity.[1][4] This specificity makes it a valuable tool for investigating the biological roles of HDAC6 in various cellular processes. HDAC6 is a unique, primarily cytoplasmic deacetylase that regulates the acetylation status of non-histone proteins, including its most well-known substrate, α-tubulin.[5][6] By inhibiting HDAC6, Tubastatin A leads to the hyperacetylation of these substrates, impacting processes such as microtubule dynamics, cell motility, protein degradation, and stress responses.[5][7] These application notes provide recommended working concentrations, detailed protocols for key experiments, and diagrams of associated pathways and workflows.

Quantitative Data Summary

The optimal working concentration of this compound varies depending on the application, cell type, and experimental goals. The following tables summarize key quantitative data for easy reference.

Table 1: Inhibitory Activity (IC50)

| Target | IC50 Value | Assay Type | Reference |

| HDAC6 | 15 nM | Cell-free enzymatic assay | [1][8][9][10][11] |

| HDAC8 | 854 nM (0.854 µM) | Cell-free enzymatic assay | [1][9] |

| HDAC1 | 16.4 µM | Cell-free enzymatic assay | [9][11] |

| TNF-α Release | 272 nM | LPS-stimulated THP-1 macrophages | [4] |

| IL-6 Release | 712 nM | LPS-stimulated THP-1 macrophages | [4] |

Table 2: Recommended In Vitro Working Concentrations

| Application | Cell Type | Concentration Range | Incubation Time | Reference |

| Induction of α-tubulin Hyperacetylation | Primary cortical neurons | 2.5 µM | Not specified | [1][12] |

| Neuroprotection (from oxidative stress) | Primary cortical neurons | 5 - 10 µM | 24 hours | [1][2][3] |

| Inhibition of Cell Proliferation | Various melanoma cell lines | ~500 nM | Not specified | [1] |

| Inhibition of Cell Migration/Invasion | U-87 MG (glioblastoma) | ~2 µg/mL | Not specified | [1] |

| Inhibition of AKT Phosphorylation | U-87 MG (glioblastoma) | ~10 µM | Not specified | [1] |

| T-cell Suppression | Foxp3+ T-regulatory cells | 100 ng/mL | Not specified | [1][3] |

Table 3: Recommended In Vivo Dosages

| Animal Model | Application | Dosage | Administration Route | Reference |

| Mouse | Inflammation/Autoimmunity (Colitis) | 0.5 mg/kg, daily | Intraperitoneal (i.p.) | [1] |

| Mouse | Alzheimer's Disease | Not specified | Not specified | [11] |

| Mouse | Pharmacodynamics (α-tubulin acetylation) | 10 - 20 mg/kg | Intraperitoneal (i.p.) | [6] |

Signaling Pathways and Workflows

HDAC6 Signaling Pathway

HDAC6 is a cytoplasmic enzyme that deacetylates several key non-histone proteins. Its inhibition by Tubastatin A leads to the accumulation of acetylated substrates, which in turn modulates various downstream cellular functions.

References

- 1. selleckchem.com [selleckchem.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. activemotif.jp [activemotif.jp]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | Class II HDACs | Tocris Bioscience [tocris.com]

- 10. selleckchem.com [selleckchem.com]

- 11. exchemistry.com [exchemistry.com]

- 12. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for Tubastatin A Hydrochloride Administration in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tubastatin A hydrochloride is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] Unlike other HDACs, which are primarily located in the nucleus and regulate gene expression through histone modification, HDAC6 is predominantly found in the cytoplasm. Its main substrate is α-tubulin, a key component of microtubules.[4][5] By inhibiting HDAC6, Tubastatin A leads to the hyperacetylation of α-tubulin, which in turn affects microtubule stability, axonal transport, and other cellular processes like autophagy and oxidative stress response.[4][6][7] This specific mechanism of action has made Tubastatin A a valuable research tool and a potential therapeutic agent in various disease models, particularly for neurodegenerative disorders, inflammation, and some cancers.[4][5] It exhibits high selectivity for HDAC6 (IC50 ≈ 15 nM) over other HDAC isoforms, with the exception of HDAC8, against which it is approximately 57-fold selective.[1][3] However, some studies suggest that at higher concentrations, it may affect other HDACs and Sirtuins, a factor to consider in experimental design.[8][9]

Pharmacokinetics and Formulation

Understanding the pharmacokinetic profile of Tubastatin A is critical for designing effective in vivo studies. The compound has a short half-life and low oral bioavailability in mice, making intraperitoneal (IP) injection the preferred and most commonly used route of administration.[4]

Pharmacokinetic Parameters

A summary of Tubastatin A's pharmacokinetic parameters in CD1 mice is presented below. The data highlights the rapid clearance and limited oral absorption.[4]

| Parameter | IV Administration (3 mg/kg) | PO Administration (10 mg/kg) |

| t½ (h) | 0.58 | 0.81 |

| Tmax (h) | 0.08 | 0.25 |

| Cmax (ng/mL) | 1160 | 104 |

| AUC (h*ng/mL) | 513 | 103 |

| Clearance (mL/min/kg) | 97.4 | - |

| Vd (L/kg) | 4.9 | - |

| Oral Bioavailability (F%) | - | ~6% |

Formulation Protocols

Proper formulation is essential for solubility and delivery in vivo.

-

Protocol 1 (HP-β-CD Formulation): [4]

-

Prepare a stock solution of this compound in 100% DMSO.

-

Prepare the vehicle solution: 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile saline.

-

For the final formulation, add the Tubastatin A stock solution to the vehicle, such that the final concentration of DMSO is 5%.

-

Adjust the pH with 0.5 M HCl if necessary.

-

-

Protocol 2 (PEG300/Tween80 Formulation): [10]

-

Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20 mg/mL).[1]

-

In a sterile tube, add 400 µL of PEG300 to 50 µL of the DMSO stock solution and mix until clear.

-

Add 50 µL of Tween80 to the mixture and mix until clear.

-

Add 500 µL of sterile water or saline to reach the final volume of 1 mL.

-

This formulation should be used immediately for optimal results.[1]

-

Mechanism of Action and Signaling Pathways

The therapeutic effects of Tubastatin A stem from its selective inhibition of HDAC6, which initiates several downstream cellular pathways.

Caption: Core mechanism of Tubastatin A via HDAC6 inhibition.

In models of neurodegeneration, Tubastatin A confers protection by mitigating oxidative stress. This is achieved through the modulation of key redox-regulatory proteins and heat-shock factors.[11]

Caption: Neuroprotective pathway of Tubastatin A in oxidative stress.

In osteoarthritis models, Tubastatin A ameliorates cartilage damage by activating autophagy, which helps clear damaged cellular components and reduce stress.[6]

Caption: Tubastatin A activates autophagy to protect against osteoarthritis.

Experimental Protocols

A generalized workflow for in vivo experiments provides a template for study design, from preparation to analysis.

Caption: General experimental workflow for in vivo Tubastatin A studies.

Protocol 1: Neurodegeneration Model (General)

-

Mouse Strain: C57BL/6 or specific neurodegenerative models (e.g., AD transgenic mice).[4][7]

-

Dosage and Administration: 20-25 mg/kg administered via IP injection.[4] Due to the short half-life, a regimen of two successive injections separated by 4 hours may be employed to maintain exposure.[4]

-

Duration: Dependent on the model, ranging from acute (single or few doses) to chronic (daily for several weeks).

-

Key Readouts:

-

Pharmacodynamics: Measure acetylated α-tubulin (Ac-α-tubulin) and total α-tubulin in brain cortex homogenates via Western blot 1.5 hours after the final dose to confirm target engagement.[4]

-

Efficacy: Cognitive and behavioral tests (e.g., Morris water maze, open field test).[7]

-

Biomarkers: Levels of Aβ load and hyperphosphorylated tau in brain tissue.[7]

-

Protocol 2: Inflammation/Autoimmunity Model (Colitis)

-

Mouse Strain: B6/Rag1-/- mice receiving naïve CD4+ CD45RBhi cells to induce colitis.[1][12]

-

Dosage and Administration: 0.5 mg/kg administered daily via IP injection.[1][2]

-

Duration: Treatment for 7-14 days, starting at the time of cell transfer or symptom onset.[12]

-

Key Readouts:

Protocol 3: Arthritis Model (Collagen-Induced Arthritis)

-

Mouse Strain: DBA1 mice.[5]

-

Dosage and Administration: 30 mg/kg administered daily via IP injection.[5]

-

Duration: Treatment initiated after the onset of arthritis.

-

Key Readouts:

Data Summary

Pharmacodynamic Effect of Tubastatin A

The primary biomarker for HDAC6 inhibition in vivo is the level of acetylated α-tubulin.

| Tissue | Mouse Strain | Dose & Route | Time Post-Dose | Result | Reference |

| Heart | C57BL/6 | 10 mg/kg, IP | 1 hour | Maximum level of Ac-α-tubulin reached | [4] |

| Heart | C57BL/6 | 10 mg/kg, IP | 4, 8, 24 hours | Levels decrease in a time-dependent manner | [4] |

| Brain Cortex | C57BL/6 | 20 mg/kg, IP (x2, 4h apart) | 1.5 hours | Significantly increased Ac-α-tubulin levels | [4] |

Summary of Efficacy in Preclinical Mouse Models

Tubastatin A has demonstrated therapeutic potential across a range of disease models.

| Disease Model | Mouse Strain | Dose & Route | Key Outcomes | Reference(s) |

| Alzheimer's Disease | AD Transgenic | 25 mg/kg, IP (daily) | Alleviated behavioral deficits, reduced Aβ load and tau hyperphosphorylation, improved microtubule stability.[7] | [4][7] |

| Osteoarthritis (DMM Model) | C57BL/6 | Not specified | Alleviated cartilage damage by activating autophagy, reducing oxidative stress and apoptosis.[6] | [6] |

| Inflammation / Colitis | B6/Rag1-/- | 0.5 mg/kg, IP (daily) | Promoted Treg suppressive activity, recovered body weight, reduced mucosal inflammation.[1][12] | [1][2][12] |

| Collagen-Induced Arthritis | DBA1 | 30 mg/kg, IP | Significantly attenuated clinical scores (~70%), reduced paw volume and IL-6 levels in paw tissue.[5] | [5] |

| Charcot-Marie-Tooth Disease | CMT Mouse Model | Not specified | Reversed axonal loss in peripheral neurons.[3] | [3] |

| Asthma (Allergic Airway Disease) | BALB/c | Not specified | Reduced airway inflammation, decreased IL-4 and IL-5, reduced goblet cell metaplasia and fibrosis.[13] | [13] |

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Class II HDACs | Tocris Bioscience [tocris.com]

- 4. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tubastatin, a selective histone deacetylase 6 inhibitor shows anti-inflammatory and anti-rheumatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of HDAC6 by Tubastatin A reduces chondrocyte oxidative stress in chondrocytes and ameliorates mouse osteoarthritis by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tubastatin A/ACY-1215 improves cognition in Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes | Aging [aging-us.com]

- 9. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. HDAC6 inhibition by tubastatin A is protective against oxidative stress in a photoreceptor cell line and restores visual function in a zebrafish model of inherited blindness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. glpbio.com [glpbio.com]

- 13. Therapeutic effects of histone deacetylase inhibitors in a murine asthma model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Detecting Acetylated Tubulin by Western Blot Following Tubastatin A Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the detection of acetylated α-tubulin in cultured cells following treatment with Tubastatin A, a selective inhibitor of Histone Deacetylase 6 (HDAC6). The provided methodology covers cell culture and treatment, protein extraction, quantification, and subsequent analysis by Western blot. This protocol is intended to guide researchers in accurately assessing the pharmacological activity of HDAC6 inhibitors and their impact on the acetylation status of α-tubulin, a key cytoskeletal protein.

Introduction